![molecular formula C13H15F3N2O2S B2597144 5-(Methylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 860785-71-3](/img/structure/B2597144.png)
5-(Methylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a type of quinoxaline, which is a class of organic compounds containing a ring structure made of two benzene rings fused with a nitrogen atom at two points. The “5-(Methylsulfonyl)-7-(trifluoromethyl)” part indicates the presence of methylsulfonyl and trifluoromethyl functional groups attached to the quinoxaline ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the quinoxaline, with the methylsulfonyl and trifluoromethyl groups attached at the 5 and 7 positions of the ring, respectively .Chemical Reactions Analysis
Quinoxalines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the methylsulfonyl and trifluoromethyl groups may influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the quinoxaline core and the attached functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Drug Development
Quinoxaline derivatives are extensively used in organic synthesis and drug development. They serve as key intermediates in the synthesis of various bioactive molecules. The presence of the trifluoromethyl group in this compound can enhance its lipophilicity, potentially improving its ability to cross biological membranes and reach therapeutic targets .
Dyes and Fluorescent Materials
The quinoxaline moiety is integral in the design of dyes and fluorescent materials. Its structure allows for the absorption and emission of light at specific wavelengths, making it suitable for applications in fluorescent probes and markers in biological research .
Electroluminescent Materials
In the field of electroluminescence, quinoxaline-based compounds are used to develop organic light-emitting diodes (OLEDs). Their electronic properties facilitate the transport of electrons and holes, leading to efficient light emission in OLEDs .
Solar Cell Applications
Quinoxaline derivatives act as organic sensitizers in solar cells. They can absorb sunlight and convert it into electrical energy, contributing to the development of cost-effective and efficient photovoltaic devices .
Polymeric Optoelectronic Materials
The structural versatility of quinoxaline allows for its incorporation into polymeric materials that exhibit optoelectronic properties. These materials are promising for applications in displays, sensors, and other electronic devices .
Mechanochromic Luminescence
This compound can exhibit mechanochromic luminescence, where its emission color changes upon mechanical stimulation. This property is valuable for developing materials that can act as stress or pressure sensors .
Aggregation-Induced Emission
Aggregation-induced emission (AIE) is a phenomenon where a compound emits light upon aggregation. Quinoxaline derivatives, including the one , can be designed to exhibit AIE, which is useful for creating new imaging agents and diagnostic tools .
Macrocyclic Chemistry
Quinoxaline-containing macrocycles have been synthesized for their potential applications in host-guest chemistry, molecular recognition, and as building blocks for larger supramolecular structures .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. For example, given the antibacterial activity of some quinoxalines, this compound could be investigated for potential use in treating bacterial infections .
Eigenschaften
IUPAC Name |
5-methylsulfonyl-7-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2S/c1-21(19,20)18-8-10-3-2-6-17(10)11-5-4-9(7-12(11)18)13(14,15)16/h4-5,7,10H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVZTDLNFGFDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CCCN2C3=C1C=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile](/img/structure/B2597061.png)

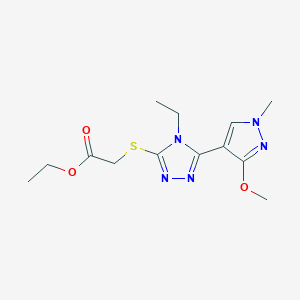
![1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2597064.png)
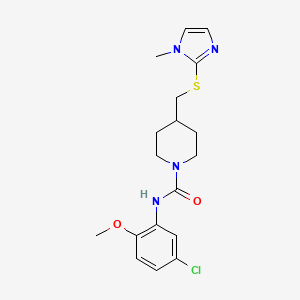
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)
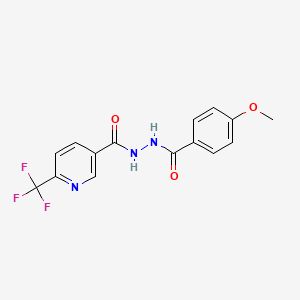

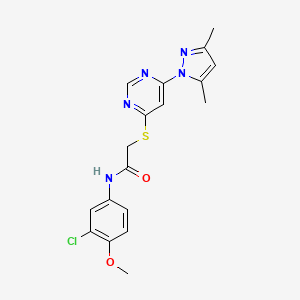
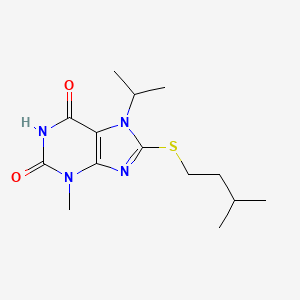
![2,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2597078.png)
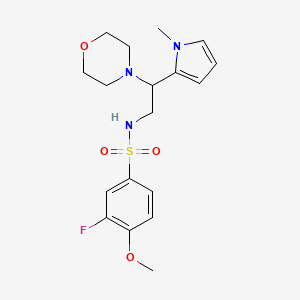
![2-Chloro-3-[(3-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2597083.png)
